3'-Bromo-3-(4-chlorophenyl)propiophenone

説明

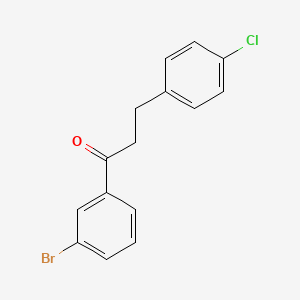

3'-Bromo-3-(4-chlorophenyl)propiophenone is a halogenated propiophenone derivative characterized by a propanone backbone substituted with a bromine atom at the 3' position of one phenyl ring and a 4-chlorophenyl group at the 3 position of the adjacent phenyl ring. These compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging halogen substituents for enhanced reactivity and binding affinity .

特性

IUPAC Name |

1-(3-bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWAIIRQOGACPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644473 | |

| Record name | 1-(3-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-85-4 | |

| Record name | 1-(3-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(4-chlorophenyl)propiophenone typically involves the bromination and chlorination of propiophenone derivatives. One common method is the Friedel-Crafts acylation of 4-chlorobenzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3’-Bromo-3-(4-chlorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

3’-Bromo-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Derivatives with substituted nucleophiles.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds similar to 3'-bromo-3-(4-chlorophenyl)propiophenone may exhibit antimicrobial and anti-inflammatory activities. The halogenated structure enhances interaction with biological targets, which is crucial for developing new therapeutic agents. Preliminary studies have shown promising results in the biological activity of related compounds, suggesting that further pharmacological investigations could yield significant findings .

Synthesis of Novel Derivatives

The compound serves as a precursor in synthesizing various derivatives with enhanced biological properties. For instance, derivatives bearing different functional groups have been synthesized and evaluated for their antioxidant and anticancer activities. These studies often involve screening compounds for their ability to scavenge free radicals and inhibit cancer cell proliferation .

Organic Synthesis

Reagent in Chemical Reactions

this compound can act as a versatile reagent in organic synthesis. Its ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of complex molecular architectures essential for drug discovery and development .

Stereoselective Synthesis

The compound's structure enables its use in stereoselective synthesis, where the formation of specific stereoisomers is critical. This application is particularly relevant in the synthesis of pharmaceuticals, where stereochemistry plays a vital role in the efficacy and safety of drug candidates .

Materials Science

Development of Functional Materials

In materials science, this compound can be utilized to develop new functional materials. Its unique chemical properties allow for its incorporation into polymer matrices or as a building block for more complex materials with tailored properties, such as improved thermal stability or enhanced mechanical strength .

Case Studies

作用機序

The mechanism of action of 3’-Bromo-3-(4-chlorophenyl)propiophenone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific molecular targets. The pathways involved typically include interactions with proteins, nucleic acids, or other biomolecules.

類似化合物との比較

Structural and Molecular Features

The table below compares key structural attributes of 3'-Bromo-3-(4-chlorophenyl)propiophenone with its analogs:

Key Observations:

- Halogen Effects : Bromine at the 3' position is consistent across analogs, but the second substituent (e.g., Cl, F, OCH₃, CH₃) alters electronic and steric properties. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups significantly impact reactivity and solubility .

- Molecular Weight : The 4-chloro derivative (inferred MW 327.62) is heavier than fluoro- (307.16) and methyl-substituted (303.20) analogs, suggesting higher melting/boiling points .

Physicochemical Properties

Limited data exist for the target compound, but trends among analogs reveal:

- Polarity: Methoxy-substituted derivatives (e.g., 3'-Bromo-3-(4-methoxyphenyl)propiophenone) exhibit higher polarity due to the -OCH₃ group, enhancing solubility in polar solvents .

- Stability : Bromine and chlorine atoms increase molecular stability via steric hindrance and resistance to metabolic degradation, as seen in pyrethroid analogs like fenvalerate ().

生物活性

3'-Bromo-3-(4-chlorophenyl)propiophenone (BCPP), with the molecular formula and CAS number 898787-85-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its applications and mechanisms.

Chemical Structure and Properties

- IUPAC Name : 1-(3-bromophenyl)-3-(4-chlorophenyl)propan-1-one

- Molecular Weight : 323.61 g/mol

- Molecular Formula :

- InChI Key : NTWAIIRQOGACPF-UHFFFAOYSA-N

The compound features a bromine atom and a chlorine atom on phenyl rings, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that halogenated compounds, such as BCPP, can exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that brominated and chlorinated acetophenones can possess antibacterial and antifungal activities. The presence of halogens often enhances the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes .

- Anticancer Potential : Preliminary investigations suggest that BCPP may have anticancer properties. Halogenated compounds are often studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms by which BCPP exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

A study evaluating various brominated acetophenones found that compounds similar to BCPP exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The introduction of bromine was found to enhance the overall antimicrobial efficacy compared to non-halogenated counterparts .

Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that BCPP could inhibit cell growth at certain concentrations. The IC50 values (the concentration required to inhibit 50% of cell growth) were determined through MTT assays, indicating a dose-dependent response. Further research is needed to elucidate the specific pathways involved in this activity .

The biological activity of BCPP may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : BCPP could act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Induction : Like many halogenated compounds, BCPP might increase oxidative stress within cells, leading to cellular damage and apoptosis in cancerous tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromoacetophenone | Structure | Moderate antibacterial |

| 4-Chloroacetophenone | Structure | Antifungal activity |

| This compound | Structure | Potential anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3'-Bromo-3-(4-chlorophenyl)propiophenone?

- Methodological Answer : The compound is typically synthesized via bromination of a propiophenone precursor. For example, bromination of 3-(4-chlorophenyl)propiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under controlled temperatures (25–50°C) ensures regioselectivity at the 3'-position . Solvent choice (e.g., dichloromethane or carbon tetrachloride) and reaction monitoring via TLC or HPLC are critical for optimizing yield and purity.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromine substitution pattern and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., exact mass of ~299.0 g/mol) and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity (>95% by area normalization) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (e.g., 35–38°C for structurally similar fluorinated analogs) .

Advanced Research Questions

Q. How can researchers optimize bromination selectivity to avoid di- or tri-substituted byproducts?

- Methodological Answer : Selectivity challenges arise due to competing electrophilic aromatic substitution. Strategies include:

- Catalyst Modulation : Using FeCl₃ instead of AlCl₃ reduces over-bromination by controlling electrophile generation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and limit side reactions .

- Temperature Gradients : Stepwise heating (e.g., 0°C → 25°C) minimizes radical pathways that lead to multiple substitutions .

Q. How should researchers address discrepancies in reported biological activities of brominated propiophenones?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., halogen position, substituent effects). Approaches include:

- Comparative SAR Studies : Compare 3'-bromo derivatives with 4'-bromo or chloro analogs (e.g., 3-(4-Bromophenyl)propionic acid) to isolate electronic/steric contributions .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed substrate concentrations in enzyme inhibition studies) to minimize variability .

Q. What purification strategies are effective for isolating intermediates in multi-step syntheses?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate brominated intermediates from unreacted precursors .

- Crystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences, leveraging melting point data (e.g., 99–102°C for bromophenylacetic acid derivatives) .

- Distillation : For volatile byproducts, fractional distillation under reduced pressure (e.g., 40 mmHg for 3-Bromothiophenol) ensures high-purity isolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。